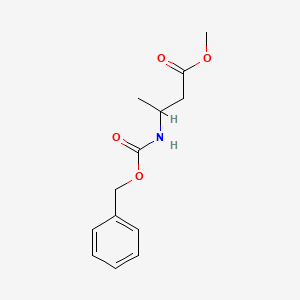

Methyl 3-(cbz-amino)butanoate

CAS No.: 112121-71-8

Cat. No.: VC13539880

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112121-71-8 |

|---|---|

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | methyl 3-(phenylmethoxycarbonylamino)butanoate |

| Standard InChI | InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |

| Standard InChI Key | HSKIGKMMMZQYID-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Introduction

Structural Characteristics and Molecular Properties

Methyl 3-(Cbz-amino)butanoate is defined by its unique molecular architecture, which combines a β-amino acid backbone with protective and ester functional groups. The compound exists in two enantiomeric forms, (R)- and (S)-, which differ in the spatial arrangement of substituents around the chiral center.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| IUPAC Name (S-enantiomer) | methyl (3S)-3-(phenylmethoxycarbonylamino)butanoate | |

| SMILES (S-enantiomer) | CC@@HNC(=O)OCC1=CC=CC=C1 | |

| InChIKey (S-enantiomer) | HSKIGKMMMZQYID-JTQLQIEISA-N |

Functional Groups and Reactivity

The compound’s structure features three key functional groups:

-

Cbz-protected amino group: Provides stability against nucleophilic attack during synthetic reactions, enabling selective deprotection under hydrogenolysis (H₂/Pd-C).

-

Methyl ester: Enhances solubility in organic solvents and facilitates esterification/hydrolysis reactions.

-

Chiral center: Dictates stereoselective interactions in biochemical systems, making it valuable for asymmetric synthesis.

Synthesis and Production Methods

The synthesis of Methyl 3-(Cbz-amino)butanoate involves sequential protection and esterification steps, optimized for both laboratory and industrial scales.

Laboratory-Scale Synthesis

A typical protocol involves:

-

Amino Group Protection: Reacting 3-aminobutanoic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium carbonate) to form the Cbz-protected intermediate.

-

Esterification: Treating the carboxylic acid group with methanol and an acid catalyst (e.g., HCl) to yield the methyl ester.

-

Purification: Isolation via column chromatography or recrystallization to achieve high enantiomeric purity.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

-

Continuous Flow Reactors: Enable rapid mixing and temperature control, reducing side reactions.

-

Automated Purification Systems: Employ high-performance liquid chromatography (HPLC) to ensure ≥98% purity.

Table 2: Synthetic Parameters for (S)-Enantiomer

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Aminobutanoic acid | |

| Protection Reagent | Benzyl chloroformate | |

| Esterification Catalyst | HCl (gaseous) | |

| Typical Yield | 60–75% |

Applications in Pharmaceutical and Peptide Chemistry

Methyl 3-(Cbz-amino)butanoate’s utility spans multiple domains, driven by its protective groups and chiral specificity.

Peptide Synthesis

The Cbz group serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS):

-

Selective Deprotection: The Cbz group is removed via hydrogenolysis, leaving other functional groups intact.

-

Steric Hindrance Mitigation: The β-position of the amino group reduces steric clashes during coupling reactions, improving reaction efficiency.

Asymmetric Synthesis

The compound’s chirality enables the production of enantiopure pharmaceuticals:

-

Case Study: Used in synthesizing β-amino acid derivatives for HIV protease inhibitors, where stereochemical precision is critical.

| Compound | Activity | IC₅₀/MIC | Target | Source |

|---|---|---|---|---|

| Cbz-β-alanine methyl ester | Antimicrobial | 15 µM | Bacterial enzymes | |

| Cbz-β-leucine derivative | Cytotoxic (MCF-7) | 25 µM | Cancer cell membranes |

Comparative Analysis with Structural Analogues

Methyl 3-(Cbz-amino)butanoate’s functionality is contextualized by comparing it to related compounds.

Substituent Variations

-

Methyl 3-(Benzyloxy)butanoate: Lacks the Cbz-amino group, reducing its utility in peptide synthesis.

-

Methyl 3-((4-Methoxybenzyl)oxy)butanoate: The PMB group offers alternative protection but requires harsher deprotection conditions.

Functional Group Impact

-

Cbz vs. PMB Protection: Cbz’s compatibility with hydrogenolysis offers milder deprotection compared to PMB, which necessitates strong acids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume